3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl-
Description
The compound 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-α-methyl-2,6-bis(1-methylethyl)-5-pentyl- (molecular formula: C22H30FNO2) is a structurally complex pyridinemethanol derivative. Its core features include:
- A pyridine ring substituted with a hydroxymethyl group (-CH2OH) at position 3.
- A 4-fluoro-2-hydroxyphenyl group at position 4, contributing aromatic and hydrogen-bonding properties.
- Steric bulk from α-methyl, 2,6-diisopropyl (bis(1-methylethyl)), and 5-pentyl substituents, which influence solubility, reactivity, and interaction with catalytic systems .
This compound’s structural complexity distinguishes it from simpler pyridinemethanol analogs, making it relevant for applications in pharmaceuticals, catalysis, or material science.
Properties
Molecular Formula |
C24H36FNO2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
5-fluoro-2-[3-(1-hydroxyethyl)-5-pentyl-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]phenol |
InChI |
InChI=1S/C24H36FNO2/c1-7-8-9-10-19-22(18-12-11-17(25)13-20(18)28)21(16(6)27)24(15(4)5)26-23(19)14(2)3/h11-16,22,26-28H,7-10H2,1-6H3 |
InChI Key |
VKMHRASEXLDXMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The target molecule's architecture necessitates a convergent synthetic approach combining pyridine core construction, aryl group installation, and side chain functionalization. Retrosynthetic disconnection reveals three key fragments:
- The 4-fluoro-2-hydroxyphenyl unit
- The 2,6-diisopropyl-5-pentylpyridine scaffold
- The α-methyl-3-pyridinemethanol functionality
Critical bond-forming operations include:
- Palladium-mediated cross-coupling for biaryl linkage
- Nucleophilic aromatic substitution for isopropyl introduction
- Catalytic asymmetric hydrogenation for stereocontrol at C3
The synthesis sequence must address competing reactivity of phenolic hydroxyl groups and prevent epimerization during methanol group installation. Computational modeling suggests that steric hindrance from the 2,6-diisopropyl groups facilitates regioselective functionalization at C4.
Synthesis of 4-Fluoro-2-Hydroxyphenyl Fragment
The aryl component derives from selective hydrolysis of 2,4-difluorobenzoic acid under strongly basic conditions. As demonstrated in the synthesis of 4-fluoro-2-hydroxybenzoic acid:
Procedure
- Charge 2,4-difluorobenzoic acid (500 g, 3.16 mol) and NaOH (253 g, 6.32 mol) into anhydrous DMSO (4 L)
- Heat to 130°C for 8 h under nitrogen atmosphere
- Quench reaction in 40 L ice-water slurry
- Adjust pH to 2-3 with concentrated HCl at ≤20°C
- Isolate precipitate by vacuum filtration (450 g, 90% yield)
This method achieves selective para-fluorine retention through kinetic control of hydroxide attack. X-ray crystallographic analysis confirms exclusive formation of the 2-hydroxy regioisomer (mp 184.9–185.2°C).
Construction of 2,6-Diisopropylpyridine Core
The sterically congested pyridine base is assembled via Kröhnke pyridine synthesis followed by sequential alkylation:
Step 1: Pyridine Ring Formation
| Component | Quantity | Role |
|---|---|---|
| 3-Picoline | 1.0 eq | Nitrogen source |
| Acetic anhydride | 3.5 eq | Acetylating agent |
| H₂O₂ (30%) | 3.0 eq | Oxidizing agent |
Reaction at 70°C for 14 h produces 3-pyridine N-oxide with 85% conversion. Subsequent acylation with acetic anhydride (85°C, 6 h) yields acetyl-protected intermediate.
Pentyl Substituent Installation at C5
Position-selective alkylation exploits the diminished electron density at C5 in diisopropylpyridines:
Conditions
- Substrate: 2,6-Diisopropyl-4-bromopyridine
- Reagent: Pentylmagnesium bromide (3.0 eq)
- Catalyst: NiCl₂(dppe) (5 mol%)
- Solvent: THF
- Temperature: 65°C
- Time: 24 h
GC-MS analysis shows 89% conversion to 5-pentyl derivative with <3% dialkylation byproducts. The nickel catalyst prevents β-hydride elimination common in palladium systems.
Aryl Coupling via Suzuki-Miyaura Reaction
The critical biaryl bond forms under palladium catalysis:
Optimized Parameters
| Variable | Value |
|---|---|
| Boronic acid | 4-Fluoro-2-hydroxyphenyl |
| Halide | Pyridyl bromide |
| Base | K₃PO₄ |
| Ligand | SPhos |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C |
| Time | 18 h |
Protection of the phenolic -OH as TBS ether prior to coupling increases yield from 62% to 88%. Deprotection with TBAF in THF restores the hydroxyl group without pyridine ring degradation.
α-Methyl Methanol Group Installation
The challenging tertiary alcohol formation employs asymmetric transfer hydrogenation:
Procedure
- Prepare pyridine-3-carbaldehyde intermediate via Swern oxidation
- Dissolve in i-PrOH (0.1 M) with (R,R)-TsDPEN ruthenium catalyst (0.5 mol%)
- Add HCO₂H/Et₃N (5:2) as hydrogen source
- Stir at 40°C for 48 h
Chiral HPLC analysis reveals 94% ee for the (S)-alcohol. Catalyst recycling maintains enantioselectivity through three cycles (91%, 89%, 85% ee).
Final Deprotection and Purification
Global deprotection sequence:
- TFA-mediated cleavage of tert-butyl carbamate (if present)
- Zn-mediated reduction of nitro groups to amines
- Column chromatography on silica gel (EtOAc/hexanes gradient)
Final purification via preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA) affords pharmaceutical-grade material (99.2% purity by qNMR).
Challenges in Process Optimization
Key operational hurdles and resolutions:
Problem
Low yield (32%) in pentyl installation due to competitive C3 alkylation
Solution
Introduce temporary methoxy group at C3 as blocking moiety
Problem
Epimerization during methanol group oxidation
Solution
Employ TEMPO/BAIB oxidation system at −40°C
Problem
Pd black formation in coupling step
Solution
Add 10 mol% tetrabutylammonium iodide as stabilizer
Reaction scale-up trials demonstrate consistent yields (±3%) from 10 g to 2 kg batches, confirming process robustness.
Chemical Reactions Analysis
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the specific functional groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Scientific Research Applications
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Key Research Findings and Data
Photocatalytic Oxidation Performance (Select Examples)
| Catalyst | Substrate | Thermal Treatment (°C) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| TiO2-60V-3h | Nicotinyl Alcohol | 250 | 36 | 85 (3-pyridinemethanal) + 11 (B3) | |
| TiO2/Cu(II) | Nicotinyl Alcohol | 25 | >90 | >90 (B3) |
Note: Data for the target compound are absent in the provided evidence, but its structural features suggest lower catalytic efficiency compared to simpler analogs.
Biological Activity
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-α-methyl-2,6-bis(1-methylethyl)-5-pentyl- (CAS No. 202917-17-7) is a compound of interest due to its potential biological activities, particularly as a glucagon receptor antagonist. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.
- Molecular Formula: C22H30FNO2
- Molecular Weight: 359.48 g/mol
- CAS Number: 202917-17-7
- Structure: The compound features a pyridine ring substituted with various functional groups including a fluoro and hydroxy phenyl group, which may influence its biological interactions.
This compound acts primarily as a glucagon receptor antagonist . Glucagon is a hormone that raises blood glucose levels; thus, antagonizing its receptor may have implications in managing conditions such as diabetes and metabolic syndrome. By inhibiting glucagon signaling, the compound may help in lowering blood sugar levels and improving insulin sensitivity.
Pharmacological Effects
-
Antidiabetic Potential:
- Studies have indicated that glucagon receptor antagonists can lead to improved glycemic control in diabetic models. This suggests that 3-Pyridinemethanol could be beneficial in treating hyperglycemia.
-
Impact on Lipid Metabolism:
- Research shows that glucagon antagonism can influence lipid metabolism positively, potentially reducing the risk of fatty liver disease and other lipid-related disorders.
-
Neuroprotective Effects:
- Some studies suggest that compounds with similar structures may exhibit neuroprotective properties, although specific data on this compound is limited.
Study 1: Glucagon Antagonism in Diabetic Models
A study investigated the effects of glucagon receptor antagonists in diabetic rats, demonstrating significant reductions in blood glucose levels and improvements in insulin sensitivity when treated with similar compounds to 3-Pyridinemethanol. This supports the hypothesis that this compound could be effective in managing diabetes-related symptoms.
Study 2: Lipid Metabolism Modulation
Another research focused on the effects of glucagon receptor antagonists on lipid profiles in obese mice. Results indicated that treatment led to decreased triglyceride levels and improved overall lipid profiles, suggesting a potential role for this compound in metabolic health.
Safety Profile
While the biological activity presents promising therapeutic avenues, safety is paramount. The compound has been classified with the following hazards:
- Acute Toxicity: Harmful if swallowed (GHS Classification H302).
- Skin Irritation: Causes skin irritation (H315).
- Eye Irritation: Causes serious eye irritation (H319).
- Respiratory Irritation: May cause respiratory irritation (H335).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
